(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-19(13-26-30(16)18-7-3-2-4-8-18)23(31)29-11-5-6-17(15-29)12-21-27-22(28-32-21)20-14-24-9-10-25-20/h2-4,7-10,13-14,17H,5-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPNPXSKPKKCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Methanone Linkages
- 4-(2-Methoxyphenyl)piperidinomethanone Key Differences: Replaces the pyrazinyl-oxadiazole group with a 2-methoxyphenyl substituent on the piperidine. The absence of oxadiazole may reduce hydrogen-bonding capacity, affecting target binding. Synthesis: Likely involves similar coupling strategies, such as nucleophilic substitution or amide bond formation between pyrazole and piperidine intermediates.
- Patent Derivatives (EP 1 808 168 B1) Example: (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Key Differences: Incorporates a pyrazolo-pyrimidine substituent and a sulfonyl group instead of oxadiazole-pyrazine. The pyrazolo-pyrimidine moiety may confer kinase inhibitory activity, as seen in related anticancer agents.
Pyrazole-Based Methanone Derivatives
- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Key Differences: Features a dihydropyrazole fused with an indole system, linked to a pyridine-methanone group. Implications: The dihydropyrazole-indole hybrid may enhance π-π stacking interactions in biological targets, while the absence of oxadiazole reduces conformational rigidity.
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Key Differences: Utilizes a diphenylpyrazole-dihydropyrazole scaffold with a pyridinyl-methanone linker.
Oxadiazole-Containing Analogues
- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrazine Derivatives
- Key Differences : Includes a chloromethyl-oxadiazole group directly attached to pyrazine.
- Implications : The chloro substituent may improve electrophilicity, enabling covalent binding to cysteine residues in target proteins—a strategy employed in protease inhibitors.
Physicochemical and Pharmacological Comparisons
| Compound | Molecular Weight | Key Substituents | Biological Activity (Reported) |
|---|---|---|---|
| Target Compound | ~500–550 (estimated) | Pyrazinyl-oxadiazole, methylphenylpyrazole | Hypothesized: Kinase inhibition, ferroptosis induction |
| 4-(2-Methoxyphenyl)piperidinomethanone | ~430 (estimated) | 2-Methoxyphenyl, methylphenylpyrazole | Antimicrobial potential (inferred from ) |
| Patent Derivative (EP 1 808 168 B1) | ~600–650 (estimated) | Pyrazolo-pyrimidine, sulfonyl, tert-butyl | Kinase inhibition (anticancer applications) |
| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | ~450 (estimated) | Indole, dihydropyrazole | Anticancer, antioxidant (inferred from ) |
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis of this hybrid pyrazole-oxadiazole-piperidine compound likely involves multi-step reactions. Key steps may include:
- Condensation : Formation of the pyrazole core via hydrazine derivatives reacting with diketones or aldehydes under reflux in ethanol/acetic acid mixtures .
- Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate with a carboxylic acid derivative using dehydrating agents (e.g., POCl₃) .
- Piperidine Functionalization : Alkylation or amidation of the piperidine ring with oxadiazole-containing methyl groups, requiring controlled pH and temperature . Purification typically involves column chromatography and recrystallization .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirms regiochemistry of the pyrazole and oxadiazole rings .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine and oxadiazole substituents .
- HPLC/MS : Validates purity and molecular weight .
Q. What are the hypothesized primary biological targets?
Based on structural analogs:
- Kinases : Pyrazole moieties often interact with ATP-binding pockets .
- GPCRs : The piperidine-oxadiazole system may modulate neurotransmitter receptors .
- Anti-inflammatory Targets : Thiazolidinone-related scaffolds inhibit COX-2 or TNF-α .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity). Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .
- Solubility Optimization : Use DMSO gradients or β-cyclodextrin complexes to mitigate solvent artifacts .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What strategies optimize pharmacokinetics without compromising bioactivity?
- Substituent Tuning : Introduce hydrophilic groups (e.g., -OH, -COOH) on the pyrazole or oxadiazole rings to enhance solubility .
- Prodrug Design : Mask polar groups with ester linkages, as seen in thiazolidinone derivatives .
- Stereochemical Control : Piperidine ring conformation impacts metabolic stability; enantiomer separation via chiral HPLC may improve half-life .
Q. How to validate target engagement in complex biological systems?
- CETSA : Cellular thermal shift assays confirm target binding in lysates .
- BRET/FRET : Monitor real-time interactions in live cells .
- CRISPR Knockout : Ablate hypothesized targets to confirm activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
